5,7-Dibromo-1,2-dihydroisoquinolin-1-one 5,7-Dibromo-1,2-dihydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816339
InChI: InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)
SMILES:
Molecular Formula: C9H5Br2NO
Molecular Weight: 302.95 g/mol

5,7-Dibromo-1,2-dihydroisoquinolin-1-one

CAS No.:

Cat. No.: VC18816339

Molecular Formula: C9H5Br2NO

Molecular Weight: 302.95 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dibromo-1,2-dihydroisoquinolin-1-one -

Specification

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
IUPAC Name 5,7-dibromo-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)
Standard InChI Key GUXIASDMVXOBML-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one consists of a fused bicyclic system: a benzene ring fused to a nitrogen-containing heterocycle. Bromine atoms occupy the 5th and 7th positions, enhancing electrophilic reactivity and steric bulk. The lactam group at position 1 contributes to hydrogen-bonding capabilities, influencing intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₅Br₂NO
Molecular Weight302.95 g/mol
IUPAC Name5,7-dibromo-2H-isoquinolin-1-one
Canonical SMILESC1=CNC(=O)C2=C1C(=CC(=C2)Br)Br
InChI KeyGUXIASDMVXOBML-UHFFFAOYSA-N

The compound’s planar structure and electron-deficient aromatic system make it amenable to electrophilic and nucleophilic substitutions, particularly at the bromine sites.

Chemical Reactivity

Nucleophilic Substitution

The bromine atoms serve as leaving groups, enabling cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.

  • Buchwald-Hartwig Amination: Introduction of amine groups at brominated positions.

Ring-Opening and Functionalization

The lactam ring undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which can be further functionalized.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C5,7-Diaryl-isoquinolinone
HydrolysisHCl (6M), reflux5,7-Dibromo-isoquinolin-1-carboxylic acid

Biological and Medicinal Applications

Enzyme Inhibition

Brominated isoquinolinones exhibit enhanced binding affinity to enzymatic pockets. Computational studies suggest potential inhibition of:

  • Topoisomerases: Critical for DNA replication .

  • Kinases: Involved in signal transduction pathways.

Antioxidant Activity

While direct data for this compound is limited, structurally related brominated spiro-isoquinolines demonstrate significant antioxidant properties (e.g., 70% lipid peroxidation inhibition) .

Future Directions

  • Synthetic Optimization: Explore microwave- or photochemical-assisted bromination to improve yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

  • Catalytic Applications: Investigate use in asymmetric catalysis or as a ligand in transition-metal complexes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator